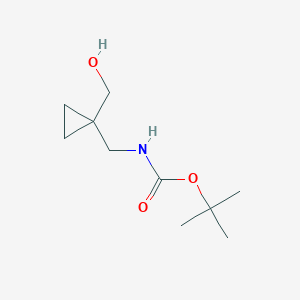

tert-Butyl ((1-(Hydroxymethyl)cyclopropyl)methyl)carbamate

Übersicht

Beschreibung

tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group

Wissenschaftliche Forschungsanwendungen

Chemistry:

- The compound is used as an intermediate in the synthesis of spirocyclopropanated analogs of insecticides such as Thiacloprid and Imidacloprid .

Biology and Medicine:

- Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.

Industry:

- Used in the synthesis of agrochemicals and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reductive Cyclopropanation: The compound can be synthesized in three steps from N,N-dibenzyl-2-benzyloxyacetamide, starting with its reductive cyclopropanation using the de Meijere variant of the Kulinkovich reaction.

Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.

Industrial Production Methods: Industrial production methods for tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The carbamate group can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various carbamate analogs.

Wirkmechanismus

The mechanism of action of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is not well-documented. its reactivity can be attributed to the presence of the cyclopropyl ring and the carbamate group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated.

Vergleich Mit ähnlichen Verbindungen

- **tert-Butyl (1-

Biologische Aktivität

tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a carbamate compound characterized by its unique molecular structure, which includes a tert-butyl group and a cyclopropyl moiety. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of insecticide development and medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including:

- Reductive cyclopropanation : Utilizing N,N-dibenzyl-2-benzyloxyacetamide as a starting material.

- Monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate : Followed by Curtius degradation and reduction steps.

These methods yield the compound with varying efficiency, typically around 40% to 56% overall yield depending on the synthetic route employed .

Insecticidal Potential

Research indicates that this compound serves as a precursor for synthesizing spirocyclopropanated analogs of established insecticides such as Thiacloprid and Imidacloprid. These analogs are known for their effectiveness against various agricultural pests, suggesting that this compound may possess similar bioactivity .

Interaction with Biological Systems

The compound has shown potential as an inhibitor or modulator within specific biochemical pathways. Its structural features enable it to interact with enzymes or receptors, potentially influencing metabolic processes. While detailed mechanisms of action are still under investigation, preliminary studies suggest that it may affect cellular processes related to disease states such as cancer and infections.

Insecticide Development

A study conducted by Brackmann et al. (2005) demonstrated the synthesis of spirocyclopropanated analogs from this compound, highlighting its role in developing new insecticides with enhanced efficacy against target pests . The research emphasized the importance of structural modifications in improving biological activity.

Medicinal Chemistry Applications

Another investigation focused on the compound's potential therapeutic applications. It was found to exhibit significant biological activity that could influence various molecular pathways involved in disease progression. Although specific targets remain to be fully elucidated, the compound's unique structure suggests potential uses in drug development .

Comparative Analysis

The following table summarizes some comparable compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group instead of a hydroxymethyl group, affecting its reactivity and biological activity. |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Similar structure but lacks the methyl substitution on the carbamate nitrogen. |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications but differs in stability and reactivity. |

This comparison illustrates the versatility of this compound relative to other compounds in its class.

Eigenschaften

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQILLQJICWRVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470803 | |

| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153248-46-5 | |

| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.